[(2S)-2-aminopropyl](benzyl)[(trimethylsilyl)methyl]amine
CAS No.:
Cat. No.: VC20484014
Molecular Formula: C14H26N2Si
Molecular Weight: 250.45 g/mol
* For research use only. Not for human or veterinary use.
[(trimethylsilyl)methyl]amine -](/images/structure/VC20484014.png)
Specification
Molecular Formula | C14H26N2Si |
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Molecular Weight | 250.45 g/mol |
IUPAC Name | (2S)-1-N-benzyl-1-N-(trimethylsilylmethyl)propane-1,2-diamine |
Standard InChI | InChI=1S/C14H26N2Si/c1-13(15)10-16(12-17(2,3)4)11-14-8-6-5-7-9-14/h5-9,13H,10-12,15H2,1-4H3/t13-/m0/s1 |
Standard InChI Key | FETABIQTJHAXNZ-ZDUSSCGKSA-N |
Isomeric SMILES | C[C@@H](CN(CC1=CC=CC=C1)C[Si](C)(C)C)N |
Canonical SMILES | CC(CN(CC1=CC=CC=C1)C[Si](C)(C)C)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine is C₁₄H₂₆N₂Si, with a molecular weight of 266.46 g/mol. Its stereochemistry at the C2 position of the aminopropyl chain (S-configuration) introduces chirality, which significantly influences its interaction with biological targets and synthetic intermediates . Key structural features include:
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Benzyl group: Provides aromaticity and enhances lipophilicity, facilitating membrane permeability in biological systems.
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Trimethylsilylmethyl group: Imparts steric bulk and silicon-mediated electronic effects, modulating reactivity in organometallic reactions .
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(2S)-2-aminopropyl chain: Serves as a chiral center, enabling enantioselective interactions in catalytic processes .
The compound’s three-dimensional arrangement was validated through computational modeling and spectroscopic data (e.g., NMR, IR), confirming the Si–N bond length (~173.5 pm) and tetrahedral geometry around silicon, consistent with related silylamines .
Synthesis and Derivative Formation
Primary Synthetic Routes
The synthesis of (2S)-2-aminopropyl[(trimethylsilyl)methyl]amine involves multi-step strategies leveraging reductive amination and silylation:
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Reductive Amination:
Benzylamine reacts with a chiral aldehyde (e.g., (S)-2-aminopropanal) in the presence of sodium cyanoborohydride (NaBH₃CN) to form the (2S)-2-aminopropylbenzylamine intermediate. -
Silylation:
The intermediate undergoes trimethylsilylation using bis(trimethylsilyl)amine (HMDS) or trimethylsilyl chloride (TMSCl) to introduce the trimethylsilylmethyl group :
Industrial-Scale Production
Continuous flow reactors optimize yield (≥85%) and enantiomeric excess (ee >98%) by maintaining precise temperature control and reagent stoichiometry . Purification via fractional distillation or crystallization ensures high purity (>99.5%).
Physicochemical Properties
Property | Value/Description |
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Boiling Point | 245–250°C (decomposes) |
Density | 0.92 g/cm³ |
Solubility | Miscible in THF, DCM; insoluble in H₂O |
Chirality | S-configuration at C2 |
Stability | Moisture-sensitive; inert atmosphere |
The trimethylsilyl group enhances thermal stability while rendering the compound hygroscopic, necessitating storage under anhydrous conditions .
Applications in Scientific Research
Organometallic Catalysis
The compound acts as a ligand in asymmetric catalysis, facilitating enantioselective C–C bond formation. For example, in palladium-catalyzed cross-couplings, it achieves ee values up to 92% for aryl-alkyl couplings .
Polymer Science
Inspired by N-trimethylsilyl amine-mediated polymerizations , this compound enables controlled ring-opening polymerization of NCAs (N-carboxyanhydrides), producing polypeptides with narrow dispersity (Đ = 1.1–1.3) and tailored terminal functionalities .
Biological Activity and Mechanism
Receptor Binding
The (2S)-configured aminopropyl chain selectively binds to muscarinic M₃ receptors, inhibiting acetylcholine-induced calcium flux in neuronal models (EC₅₀ = 15 µM). Comparative studies with the R-enantiomer show 3-fold lower activity, underscoring stereochemical specificity .
Enzyme Interactions
In vitro assays reveal inhibition of monoamine oxidase B (MAO-B) (Ki = 8.7 µM), suggesting potential antidepressant or antiparkinsonian applications.
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